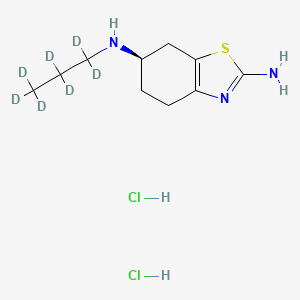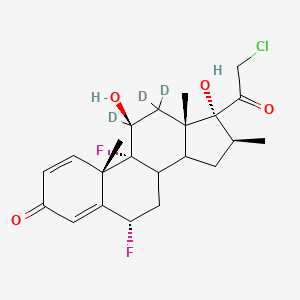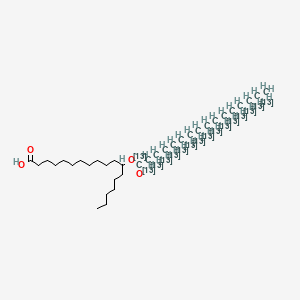
8-Azido-cADPR
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Azido-cyclic adenosine diphosphate ribose is a compound with a photoactive azido group, making it a potent photoaffinity probe. It is used for the identification and characterization of cyclic adenosine diphosphate ribose-binding proteins. This compound is also a click chemistry reagent, containing an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups .
Métodos De Preparación
8-Azido-cyclic adenosine diphosphate ribose can be synthesized using a chemoenzymatic approachThis is typically achieved through a series of chemical reactions, including the use of azide-containing reagents and copper catalysts . The compound is often prepared in a lyophilized powder form and stored at low temperatures to maintain its stability .
Análisis De Reacciones Químicas
8-Azido-cyclic adenosine diphosphate ribose undergoes several types of chemical reactions, primarily involving its azide group. The most notable reactions include:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group reacting with alkyne-containing molecules to form triazoles.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne or bicyclononyne groups, forming stable triazole products without the need for a copper catalyst.
Aplicaciones Científicas De Investigación
8-Azido-cyclic adenosine diphosphate ribose has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 8-Azido-cyclic adenosine diphosphate ribose involves its interaction with cyclic adenosine diphosphate ribose-binding proteins. The photoactive azido group allows the compound to form covalent bonds with these proteins upon exposure to light, enabling their identification and characterization . Additionally, the compound can inhibit the ability of cyclic adenosine diphosphate ribose to release calcium ions from intracellular stores, acting as an antagonist in calcium signaling pathways .
Comparación Con Compuestos Similares
8-Azido-cyclic adenosine diphosphate ribose is unique due to its photoactive azido group and its ability to undergo click chemistry reactions. Similar compounds include:
8-Amino-cyclic adenosine diphosphate ribose: This compound also acts as an antagonist in calcium signaling pathways but lacks the photoactive azido group.
Cyclic adenosine diphosphate ribose: The parent compound involved in calcium signaling but does not have the azido group for photoaffinity labeling.
Propiedades
Fórmula molecular |
C15H20N8O13P2 |
|---|---|
Peso molecular |
582.31 g/mol |
Nombre IUPAC |
18-azido-8,10-dihydroxy-24-imino-8,10-dioxo-7,9,11,25,26-pentaoxa-1,17,19,22-tetraza-8λ5,10λ5-diphosphapentacyclo[18.3.1.12,5.113,16.017,21]hexacosa-18,20,22-triene-3,4,14,15-tetrol |
InChI |
InChI=1S/C15H20N8O13P2/c16-11-6-12-18-3-22(11)13-9(26)7(24)4(34-13)1-32-37(28,29)36-38(30,31)33-2-5-8(25)10(27)14(35-5)23(12)15(19-6)20-21-17/h3-5,7-10,13-14,16,24-27H,1-2H2,(H,28,29)(H,30,31) |
Clave InChI |
LEHUHBAMNOPLCO-UHFFFAOYSA-N |
SMILES canónico |
C1C2C(C(C(O2)N3C=NC4=C(C3=N)N=C(N4C5C(C(C(O5)COP(=O)(OP(=O)(O1)O)O)O)O)N=[N+]=[N-])O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


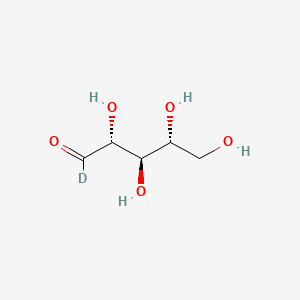
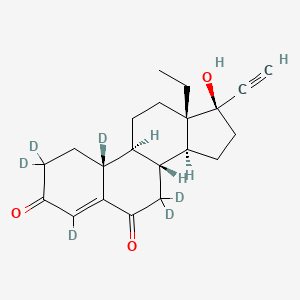
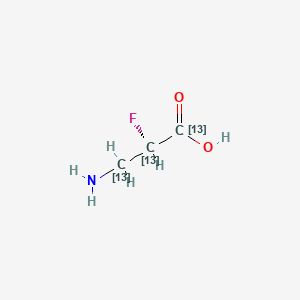
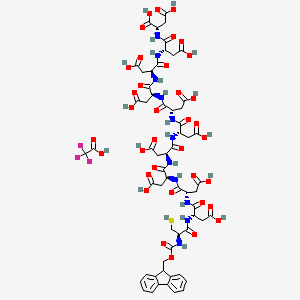
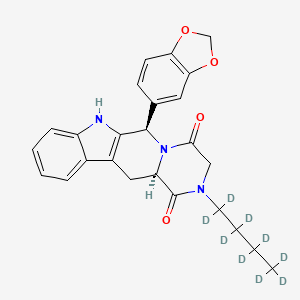
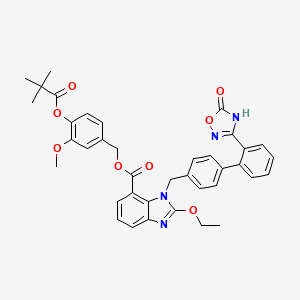
![(2S,3R,4S,5S,6R)-2-deuterio-2-[(2S,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12412450.png)

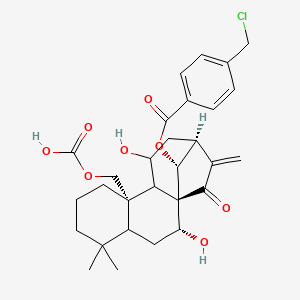
![[2-methoxy-4-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] N-methyl-N-[2-[methyl-[3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoyl]amino]ethyl]carbamate](/img/structure/B12412457.png)
